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Cat. No.: B15586077 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a

genetically validated target for the treatment of pain. This technical guide provides a detailed

overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of AM-2099, based

on preclinical studies. The information presented herein is intended to support further research

and development of this compound as a potential therapeutic agent.

Pharmacodynamic Profile
In Vitro Potency and Selectivity
AM-2099 is a highly potent inhibitor of human NaV1.7 with an IC50 of 0.16 μM. Its selectivity

was assessed against a panel of other voltage-gated sodium channel subtypes.
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Channel Subtype IC50 (μM) Selectivity vs. hNaV1.7

hNaV1.7 0.16 -

hNaV1.5 >30 >188-fold

rNaV1.4 >30 >188-fold

hNaV1.1 4.6 29-fold

hNaV1.2 2.6 16-fold

hNaV1.3 21 131-fold

hNaV1.6 2.2 14-fold

hNaV1.8 >30 >188-fold

In Vivo Pharmacodynamics: Histamine-Induced
Scratching Model
The in vivo efficacy of AM-2099 was evaluated in a histamine-induced scratching model in

mice, a NaV1.7-dependent model of pruritus. Oral administration of AM-2099 resulted in a

dose-dependent reduction in scratching behavior.

Dose (mg/kg, p.o.)
Mean Total Plasma
Concentration (μM)

Mean Unbound
Plasma
Concentration (μM)

% Inhibition of
Scratching

5 0.4 0.03 25

20 2.1 0.15 50

60 8.8 0.62 75

Pharmacokinetic Profile
The pharmacokinetic properties of AM-2099 were characterized in rats and dogs following

intravenous and oral administration.
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Rat Pharmacokinetics
Parameter Value

IV Clearance (CL) (mL/min/kg) 13

IV Volume of Distribution (Vdss) (L/kg) 1.9

IV Half-life (t1/2) (h) 2.2

Oral Bioavailability (F) (%) 100

Dog Pharmacokinetics
Parameter Value

IV Clearance (CL) (mL/min/kg) 0.8

IV Volume of Distribution (Vdss) (L/kg) 0.5

IV Half-life (t1/2) (h) 18

Oral Bioavailability (F) (%) 83

Experimental Protocols
In Vitro Electrophysiology

Cell Line: HEK293 cells stably expressing human or rodent NaV channels.

Method: Whole-cell patch-clamp electrophysiology.

Protocol: Compounds were applied to the cells, and the inhibition of sodium current was

measured to determine the IC50 values.

Animal Models
Species: Male Sprague-Dawley rats and male beagle dogs for pharmacokinetic studies.

Male C57BL/6 mice for the pharmacodynamic study.

Housing: Animals were housed in standard conditions with access to food and water ad

libitum.
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Pharmacokinetic Studies
Rat IV Dosing: AM-2099 was administered as a single intravenous bolus dose of 2 mg/kg.

Rat PO Dosing: AM-2099 was administered orally at a dose of 10 mg/kg.

Dog IV Dosing: AM-2099 was administered as a single intravenous bolus dose of 0.5 mg/kg.

Dog PO Dosing: AM-2099 was administered orally at a dose of 2 mg/kg.

Blood Sampling: Serial blood samples were collected at various time points post-dose.

Bioanalysis: Plasma concentrations of AM-2099 were determined using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis.

Histamine-Induced Scratching Model
Acclimation: Mice were acclimated to the testing chambers for 30 minutes prior to dosing.

Dosing: AM-2099 was administered orally at doses of 5, 20, and 60 mg/kg. The vehicle was

0.5% methylcellulose in water.

Histamine Challenge: 60 minutes after compound administration, histamine (100 μg in 20 μL

of saline) was injected intradermally into the rostral part of the back.

Behavioral Observation: The number of scratching bouts was counted for 30 minutes

immediately following the histamine injection.

Plasma Concentration Analysis: At the end of the behavioral observation, blood was

collected to determine plasma concentrations of AM-2099.

Visualizations
Signaling Pathway of NaV1.7 in Nociception
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Caption: Role of NaV1.7 in nociceptive signal transduction and the inhibitory action of AM-
2099.

Experimental Workflow for In Vivo Pharmacodynamic
Study
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Histamine-Induced Scratching Model Workflow
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Caption: Step-by-step workflow of the histamine-induced scratching experiment in mice.
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Logical Relationship of AM-2099's Preclinical Profile

Potent in vitro NaV1.7 Inhibition
(IC50 = 0.16 µM)

In Vivo Efficacy
(Dose-dependent reduction of scratching in mice)

High Selectivity over
other NaV subtypes (e.g., >188-fold vs NaV1.5)

Therapeutic Potential for
Pain and Pruritus

Suggests lower risk of off-target side effects

Favorable Rat PK
(High Bioavailability, Low Clearance)

Supports further preclinical development

Favorable Dog PK
(High Bioavailability, Very Low Clearance, Long Half-life)

Supports potential for less frequent dosing

Click to download full resolution via product page

Caption: Interrelationship of AM-2099's key preclinical attributes and its therapeutic potential.

To cite this document: BenchChem. [AM-2099: A Comprehensive Pharmacokinetic and
Pharmacodynamic Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586077#am-2099-pharmacokinetic-and-
pharmacodynamic-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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